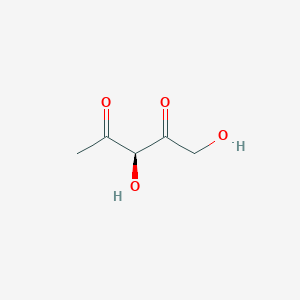
Cholesteryl-acetat
Übersicht
Beschreibung
Cholesteryl acetate is a cholesterol ester obtained by the formal acylation of the hydroxy group of cholesterol by acetic acid. It is a white crystalline solid with the molecular formula C29H48O2 and a molecular weight of 428.69 g/mol . Cholesteryl acetate is a significant compound in the study of cholesterol metabolism and has various applications in scientific research and industry.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Cholesteryl acetate exerts its effects by participating in the esterification and storage of cholesterol. It is converted to cholesteryl esters by the action of enzymes such as acyl-CoA:cholesterol acyltransferase (ACAT) and lecithin-cholesterol acyltransferase (LCAT). These esters are then stored in lipid droplets or transported as constituents of lipoproteins . The regulation of cholesterol esterification and storage is crucial for maintaining cellular cholesterol homeostasis .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Cholesteryl acetate interacts with various enzymes, proteins, and other biomolecules. These enzymes are essential in lipid metabolism and cholesterol absorption .
Cellular Effects
Cholesteryl acetate influences various types of cells and cellular processes. It plays a crucial role in cholesterol homeostasis, which is vital for proper cellular functions . Disturbances in cholesterol balance, which cholesteryl acetate is a part of, can lead to various diseases such as cardiovascular disease, neurodegenerative diseases, and cancers .
Molecular Mechanism
Cholesteryl acetate exerts its effects at the molecular level through various mechanisms. For instance, it is involved in the process of cholesterol reverse transport (RCT), mediated by the cholesterol ester transfer protein (CETP) . This process results in a net mass transfer of cholesteryl esters from high-density lipoproteins (HDLs) to very-low-density lipoproteins (VLDLs) and low-density lipoproteins (LDLs) .
Metabolic Pathways
Cholesteryl acetate is involved in various metabolic pathways. It is a critical component in the cholesterol biosynthesis pathway . The acetyl-CoA utilized for cholesterol biosynthesis is derived from an oxidation reaction in the mitochondria and is transported to the cytoplasm .
Transport and Distribution
Cholesteryl acetate is transported and distributed within cells and tissues. It interacts with numerous sterol transport proteins that facilitate cholesterol trafficking and regulate its subcellular distribution .
Subcellular Localization
Cholesteryl acetate predominantly localizes to cell membranes . It interacts with the adjacent lipids to regulate rigidity, fluidity, and permeability of the bilayer . It can also bind numerous transmembrane proteins, helping to maintain or alter their conformations .
Vorbereitungsmethoden
Cholesteryl acetate can be synthesized by the reaction of cholesterol with acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid . The reaction proceeds as follows: [ \text{Cholesterol} + \text{Acetic anhydride} \rightarrow \text{Cholesteryl acetate} + \text{Acetic acid} ]
Industrial production methods often involve the esterification of cholesterol with acetic anhydride under controlled conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Cholesteryl acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. Some common reactions include:
Oxidation: Cholesteryl acetate can be oxidized using hydroperoxides in the presence of metal catalysts such as tris(acetylacetonato)iron(III) or hexacarbonylmolybdenum.
Reduction: Reduction reactions of cholesteryl acetate typically involve the use of reducing agents like lithium aluminum hydride (LiAlH4) to convert it back to cholesterol.
Substitution: Substitution reactions can occur at the acetate group, where it can be replaced by other functional groups under appropriate conditions.
Vergleich Mit ähnlichen Verbindungen
Cholesteryl acetate is similar to other cholesterol esters, such as cholesteryl oleate, cholesteryl linoleate, and cholesteryl arachidonate. These compounds share a common cholesterol backbone but differ in the fatty acid esterified to the hydroxyl group. The uniqueness of cholesteryl acetate lies in its acetate group, which makes it a simpler and more stable ester compared to others .
Similar Compounds
- Cholesteryl oleate
- Cholesteryl linoleate
- Cholesteryl arachidonate
- Cholesteryl benzoate
- Cholesteryl hemisuccinate
Cholesteryl acetate’s stability and ease of synthesis make it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10,19-20,23-27H,7-9,11-18H2,1-6H3/t20-,23+,24+,25-,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGISPSHIFXEHZ-VEVYEIKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60889358 | |
| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60889358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White crystalline powder; [Acros Organics MSDS], Solid | |
| Record name | Cholesterol acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12969 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Cholesteryl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003822 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
604-35-3 | |
| Record name | (-)-Cholesteryl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=604-35-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cholesterol acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604353 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cholest-5-en-3-ol (3.beta.)-, 3-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60889358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cholest-5-en-3-β-yl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.152 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHOLESTERYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OTA9A3781T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cholesteryl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003822 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Cholesteryl acetate?
A1: Cholesteryl acetate has the molecular formula C29H48O2 and a molecular weight of 428.8 g/mol. [, ]
Q2: What spectroscopic data is available for Cholesteryl acetate?
A2: Numerous studies have utilized spectroscopic techniques to characterize Cholesteryl acetate. These include: - NMR Spectroscopy: 1H NMR and 13C NMR have been used to determine the structure and study isomerization processes. [, , , , , ] - IR Spectroscopy: Infrared spectroscopy helps identify functional groups and assess purity. [, ] - Mass Spectrometry: GC-MS analyses are valuable for identifying Cholesteryl acetate and its derivatives in complex mixtures. [, ] - UV-Vis Spectroscopy: UV absorption spectra are helpful in characterizing Cholesteryl acetate and its derivatives. []
Q3: How stable is Cholesteryl acetate under various conditions?
A3: Cholesteryl acetate exhibits varying stability depending on the conditions: - Thermal Stability: It can decompose at elevated temperatures, yielding products like cholesta-3,5-diene. [] - Oxidation: It undergoes thermal oxidation, producing various derivatives like hydroperoxides, epoxides, and ketones. [, , , , ] - Acid Stability: Studies have explored its stability in simulated gastric fluid, with findings suggesting some protective effects from lipids like cholesterol and β-sitosterol. []
Q4: What are the applications of Cholesteryl acetate based on its material properties?
A4: - Liquid Crystals: Cholesteryl acetate exhibits liquid crystal properties, making it useful in areas like display technology. [] - Drug Delivery: Its lipid nature allows for potential applications in drug delivery systems, particularly for protecting and enhancing the absorption of acid-labile antibiotics. []
Q5: How does Cholesteryl acetate behave in catalytic reactions?
A5: While not a catalyst itself, Cholesteryl acetate is often a substrate in reactions involving various catalysts: - Oxidation Reactions: Catalysts like N-hydroxyphthalimide (NHPI) with metal co-catalysts have been successfully used for the environmentally friendly oxidation of Cholesteryl acetate to 7-keto-cholesteryl acetate, a key intermediate in vitamin D3 synthesis. [, ] - Epoxidation Reactions: Various catalytic systems, including those utilizing molybdenum complexes and iron complexes, have been employed for the epoxidation of Cholesteryl acetate. The stereoselectivity of the epoxidation can offer insights into the reaction mechanism, differentiating between radical and non-radical pathways. [, , , ]
Q6: Have there been computational studies on Cholesteryl acetate?
A6: Yes, molecular mechanics (MM3) calculations have been performed on Cholesteryl acetate crystals to evaluate force field accuracy and refine bond length relationships. []
Q7: How do structural modifications of Cholesteryl acetate affect its properties?
A7: Research on closely related compounds provides some insights: - Side Chain Modification: Studies on 24-methylenecholesteryl acetate demonstrate that modifications to the side chain can influence the regioselectivity of reactions, as seen in the selective allylic oxidation to produce 24-methylene-7-keto-cholesteryl acetate. [] - Ester Group Modification: Changing the ester group from acetate to other moieties can influence properties such as melting point, liquid crystal phase transition temperatures, and interactions in mixed monolayers. []
Q8: What are the strategies for improving Cholesteryl acetate's stability or bioavailability?
A8: - Lipid-Based Formulations: Incorporating Cholesteryl acetate into lipid-based drug delivery systems can enhance the stability and oral absorption of acid-labile antibiotics, as demonstrated with erythromycin lactobionate and potassium salts of penicillin G and V. []
Q9: What is known about the dissolution and solubility of Cholesteryl acetate?
A9: - Solubility: Cholesteryl acetate displays low solubility in aqueous environments. [] - Mixed Monolayers: Its solubility in other lipids affects its ability to form stable mixed monolayers, influencing its behavior at interfaces. []
Q10: What tools and resources are important for Cholesteryl acetate research?
A10: - Spectroscopic Techniques: NMR, IR, MS, and UV-Vis spectroscopy are crucial for structural characterization and analysis of reaction products. [5, 11, 14-18, 24, 31] - Chromatographic Methods: Thin-layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC) are essential for separation and purification. [, , ] - Crystallography: X-ray diffraction and neutron diffraction techniques provide detailed structural information at the atomic level. [, , ] - Computational Chemistry Software: Molecular mechanics calculations and other computational methods aid in understanding molecular properties and behavior. [] - Micro-channel Reactors: These devices offer enhanced control over reaction parameters and can improve the efficiency of chemical transformations. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




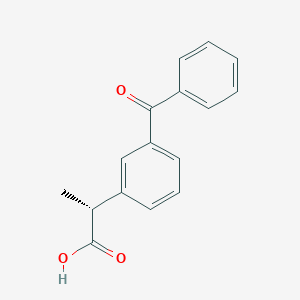
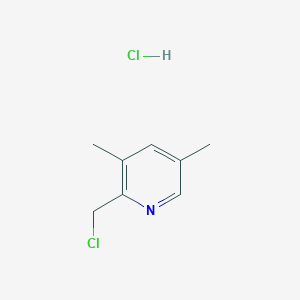
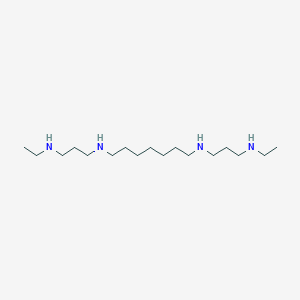

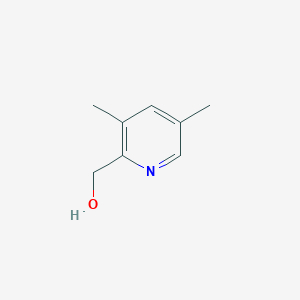

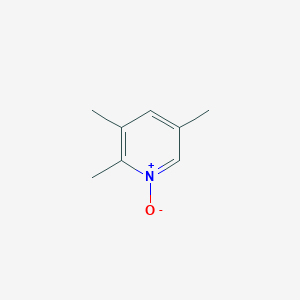

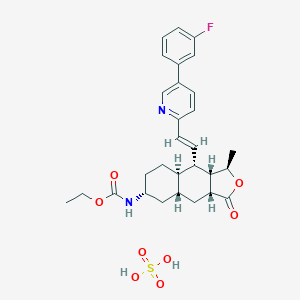

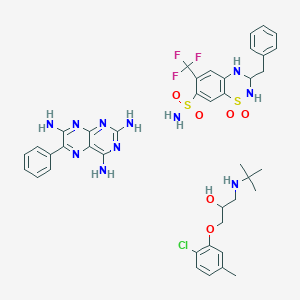
![methyl (2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(4H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoate](/img/structure/B139169.png)
